molecular formula C24H19ClN2O5 B5230287 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid

4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid

Cat. No. B5230287
M. Wt: 450.9 g/mol
InChI Key: BIYHSGKPEVZEMD-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid, also known as CMA-676, is a small molecule drug that has been studied for its potential use in cancer treatment. This compound belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a toxic payload to kill them.

Mechanism of Action

The mechanism of action of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid involves the selective targeting of cancer cells that express the target protein. Once the drug molecule is internalized by the cancer cell, it is released from the linker and exerts its cytotoxic effect by disrupting microtubule formation and inducing apoptosis. This selective targeting of cancer cells is what makes ADCs such as 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid an attractive option for cancer treatment, as they have the potential to minimize the toxicity associated with traditional chemotherapy drugs.
Biochemical and Physiological Effects
4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis in cancer cells, disruption of microtubule formation, and inhibition of tumor growth. In addition, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is its high specificity for cancer cells that express the target protein. This allows for more precise targeting of cancer cells and can lead to better outcomes in preclinical studies. However, one limitation of using ADCs such as 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is the potential for off-target effects, as the linker may react with other proteins in the cell that have thiol groups.

Future Directions

There are several potential future directions for the development of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid and other ADCs. One area of focus is the optimization of the linker molecule, which can impact the stability and specificity of the drug. In addition, there is ongoing research into the use of ADCs in combination with other cancer therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is interest in developing ADCs for the treatment of other diseases beyond cancer, such as autoimmune disorders and infectious diseases.
In conclusion, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is a promising drug candidate for cancer treatment that has shown efficacy in preclinical studies. Its selective targeting of cancer cells and favorable safety profile make it an attractive option for further development. Ongoing research in this area will continue to advance our understanding of ADCs and their potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid involves several steps, including the preparation of the linker molecule, the conjugation of the linker to the drug molecule, and the purification of the final product. The linker used in 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is a maleimide-based linker, which is reactive towards thiol groups on the target protein. The drug molecule is attached to the linker through an amide bond, which is stable under physiological conditions.

Scientific Research Applications

4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is highly effective at killing cancer cells that express the target protein, which is a cell surface receptor that is overexpressed in many types of cancer. In addition, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a favorable safety profile in animal studies, with minimal toxicity observed in normal tissues.

properties

IUPAC Name

4-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-32-20-12-6-16(7-13-20)22(28)27-21(14-15-2-8-18(25)9-3-15)23(29)26-19-10-4-17(5-11-19)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHSGKPEVZEMD-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.